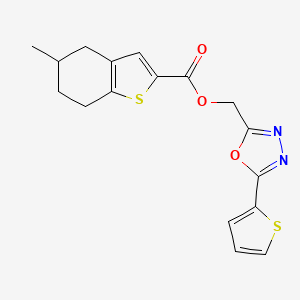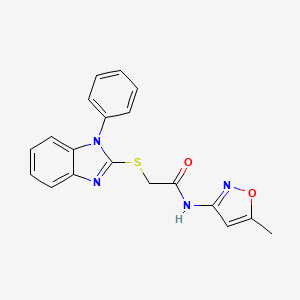![molecular formula C22H23ClN4O3S B7533857 4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7533857.png)
4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in immune cell development and function. CP-690,550 has been studied extensively for its potential therapeutic applications in various immune-mediated diseases.
Mechanism of Action
4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines involved in immune cell development and function. By inhibiting JAK3, 4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide blocks the downstream signaling of cytokines, leading to a reduction in immune cell activation and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-7, interleukin-15, and interferon-gamma. It also reduces the activation of T cells and B cells, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its use in lab experiments may be limited by its low solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
For research could include the development of more potent and selective JAK3 inhibitors, the investigation of combination therapies with other immunomodulatory agents, and the exploration of novel therapeutic applications in other disease areas.
Synthesis Methods
The synthesis of 4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide involves several steps starting from commercially available starting materials. The first step involves the preparation of 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-aminobenzoic acid. The next step involves the reaction of 4-chloro-3-aminobenzoic acid with 2-cyclopentylpyrazole-3-carboxylic acid to form the pyrazole amide intermediate. The final step involves the reaction of the pyrazole amide intermediate with methyl phenyl sulfone and a base to form 4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide.
Scientific Research Applications
4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide has been extensively studied for its potential therapeutic applications in various immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.
properties
IUPAC Name |
4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-26(17-7-3-2-4-8-17)31(29,30)20-15-16(11-12-19(20)23)22(28)25-21-13-14-24-27(21)18-9-5-6-10-18/h2-4,7-8,11-15,18H,5-6,9-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWJYBAZFLFNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=NN3C4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7533784.png)
![2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7533800.png)
![1-(2,2-dimethylpropanoyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533812.png)
![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7533817.png)
![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)

![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)
![2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)


![1-Benzyl-3-ethyl-7-pyridin-3-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7533869.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)